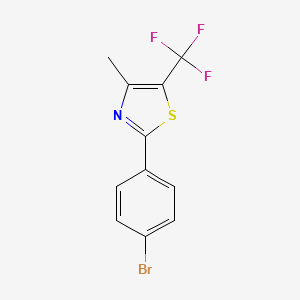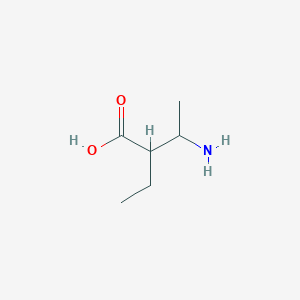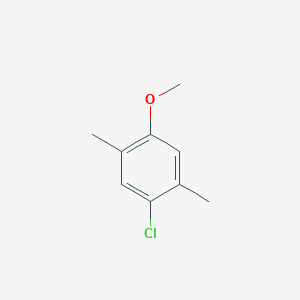
1-Propan-2-ylsulfanyl-4-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propan-2-ylsulfanyl-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a trifluoromethyl group and a propan-2-ylsulfanyl group attached to a benzene ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .
準備方法
The synthesis of 1-Propan-2-ylsulfanyl-4-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the radical trifluoromethylation of carbon-centered intermediates. This process typically employs photoredox catalysis, where visible light drives the formation of trifluoromethyl radicals, which then react with suitable precursors to form the desired compound . Industrial production methods may involve the use of specialized catalysts and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-Propan-2-ylsulfanyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common reagents and conditions used in these reactions include transition metal catalysts, photoredox catalysts, and specific solvents to enhance reaction efficiency. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-Propan-2-ylsulfanyl-4-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s unique chemical properties make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties, including its role in drug development for various diseases.
作用機序
The mechanism by which 1-Propan-2-ylsulfanyl-4-(trifluoromethyl)benzene exerts its effects involves the interaction of its trifluoromethyl group with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, metabolic stability, and binding selectivity. These interactions often involve specific pathways and molecular targets, such as enzymes or receptors, which are crucial for the compound’s biological activity .
類似化合物との比較
1-Propan-2-ylsulfanyl-4-(trifluoromethyl)benzene can be compared with other trifluoromethyl-containing compounds, such as:
Trifluoromethylbenzene: Lacks the propan-2-ylsulfanyl group, making it less versatile in certain chemical reactions.
Trifluoromethylpyridine: Contains a pyridine ring instead of a benzene ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of the trifluoromethyl and propan-2-ylsulfanyl groups, which confer distinct chemical and physical properties, making it valuable in various research and industrial applications.
特性
IUPAC Name |
1-propan-2-ylsulfanyl-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3S/c1-7(2)14-9-5-3-8(4-6-9)10(11,12)13/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVXCXGYWLOAEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Methyl-3-[(1Z)-2-nitro-1-propenyl]benzene](/img/structure/B8010577.png)



![4-Thiazolemethanol, 2-[4-(methylthio)phenyl]-](/img/structure/B8010611.png)




![3-(benzo[b]thiophen-3-yl)morpholine](/img/structure/B8010656.png)




